N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a methoxy group, and a pyrimidoindole scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidoindole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorophenyl and methoxy groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoindole derivatives and benzamide derivatives. These compounds share structural features with N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide but may differ in their functional groups or overall structure.
Uniqueness
What sets N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide apart is its combination of a chlorophenyl group, a methoxy group, and a pyrimidoindole scaffold. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21ClN4O3S |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21ClN4O3S/c1-34-18-10-11-21-19(12-18)22-23(29-21)25(33)31(26(35)30-22)14-15-6-8-16(9-7-15)24(32)28-13-17-4-2-3-5-20(17)27/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35) |
InChI Key |
QQCFYWPAILZHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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